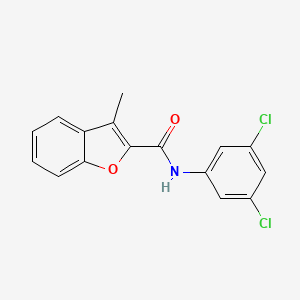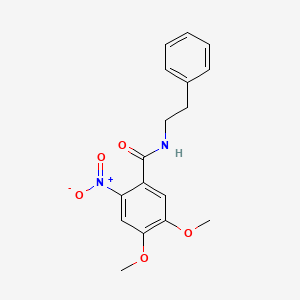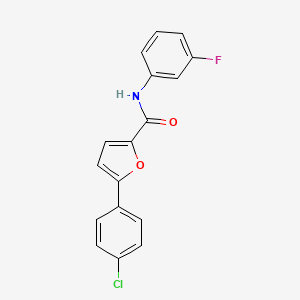
5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide, also known as CFA, is a synthetic compound that belongs to the class of furan-based compounds. It has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain.
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide involves the modulation of various cellular pathways and molecular targets. In cancer, this compound induces apoptosis and cell cycle arrest by activating the p53 pathway and inhibiting the Akt/mTOR pathway. It also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and immune response. In pain, this compound modulates the activity of TRPV1, a pain-related receptor, and Nav1.7, a voltage-gated sodium channel, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, this compound induces DNA damage and oxidative stress, which leads to apoptosis and cell death. It also inhibits the migration and invasion of cancer cells by modulating the expression of matrix metalloproteinases and other adhesion molecules. In inflammation, this compound inhibits the production of pro-inflammatory cytokines and chemokines, such as TNF-α, IL-1β, and IL-6, which are involved in the recruitment and activation of immune cells. In pain, this compound modulates the activity of pain-related receptors and channels, which leads to the inhibition of pain signals.
Advantages and Limitations for Lab Experiments
5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide has several advantages for lab experiments, including its high purity, stability, and reproducibility. It can be easily synthesized and purified using standard laboratory techniques. It also has a well-defined chemical structure, which allows for accurate characterization and identification. However, this compound has some limitations for lab experiments, such as its low solubility in aqueous solutions and its potential toxicity to cells and animals. Therefore, it is important to use appropriate solvents and concentrations and to perform toxicity assays before using this compound in lab experiments.
Future Directions
There are several future directions for the research on 5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide, including the following:
1. Development of this compound derivatives with improved potency and selectivity for specific molecular targets.
2. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, including its absorption, distribution, metabolism, and excretion.
3. Evaluation of the efficacy and safety of this compound in preclinical and clinical trials for various diseases, including cancer, inflammation, and pain.
4. Exploration of the potential synergistic effects of this compound with other drugs or therapies, such as chemotherapy, radiation therapy, or immunotherapy.
5. Development of novel drug delivery systems for this compound, such as nanoparticles, liposomes, or micelles, to improve its bioavailability and targeting.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has potential therapeutic applications in various diseases, including cancer, inflammation, and pain. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its therapeutic potential and to develop effective treatments for various diseases.
Synthesis Methods
The synthesis of 5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide involves the reaction between 4-chlorobenzaldehyde and 3-fluoroaniline in the presence of a catalyst, followed by the reaction with furan-2-carboxylic acid. The final product is obtained through a series of purification steps, including crystallization and recrystallization. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as the reaction temperature, time, and solvent.
Scientific Research Applications
5-(4-chlorophenyl)-N-(3-fluorophenyl)-2-furamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and pain. In cancer, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also has anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, this compound has been found to have analgesic effects by modulating the activity of pain-related receptors and channels.
properties
IUPAC Name |
5-(4-chlorophenyl)-N-(3-fluorophenyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClFNO2/c18-12-6-4-11(5-7-12)15-8-9-16(22-15)17(21)20-14-3-1-2-13(19)10-14/h1-10H,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOCMPUDYJITMOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 3-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5863718.png)
![1-[3-(2-thienyl)acryloyl]indoline](/img/structure/B5863723.png)
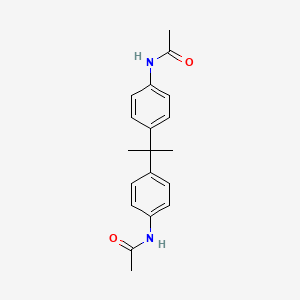
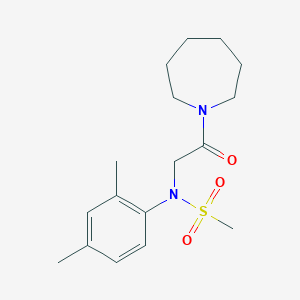
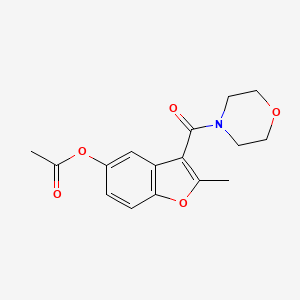
![4,6,8-trimethyl-2-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5863750.png)
![N-(2,3-dimethylphenyl)-N'-[2-(4-fluorophenyl)ethyl]thiourea](/img/structure/B5863757.png)
![2-(4-chlorophenyl)-N-{[(3-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5863761.png)
![N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B5863765.png)
![N-[4-(butyrylamino)phenyl]benzamide](/img/structure/B5863771.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-propyl-2H-chromen-2-one](/img/structure/B5863778.png)
